molecular formula C11H18F3NO3 B153414 Tert-butyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate CAS No. 550371-74-9

Tert-butyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate

Cat. No. B153414
Key on ui cas rn: 550371-74-9
M. Wt: 269.26 g/mol
InChI Key: BPCANPVVCVCTOJ-UHFFFAOYSA-N
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Patent
US08637499B2

Procedure details

To a solution of tert-butyl 4-(trifluoromethyl)-4-(trimethylsilyloxy)piperidine-1-carboxylate (0.512 g, 1.50 mmol), in methanol (10 mL) was potassium carbonate (0.25 g, 1.81 mmol). The resulting mixture was stirred at room temperature for 12 hours. Filtration and concentration provided an orange residue that was purified by silica gel chromatography (97:3 dichloromethane:methanol) to give tert-butyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate (0.07 g, 14% yield). MS (EI) for C11H18F3NO3: 269 (MH+).
Quantity
0.512 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:22])([F:21])[C:3]1([O:16][Si](C)(C)C)[CH2:8][CH2:7][N:6]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:5][CH2:4]1.C(=O)([O-])[O-].[K+].[K+]>CO>[OH:16][C:3]1([C:2]([F:22])([F:1])[F:21])[CH2:4][CH2:5][N:6]([C:9]([O:11][C:12]([CH3:15])([CH3:13])[CH3:14])=[O:10])[CH2:7][CH2:8]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0.512 g
Type
reactant
Smiles
FC(C1(CCN(CC1)C(=O)OC(C)(C)C)O[Si](C)(C)C)(F)F
Step Two
Name
Quantity
0.25 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filtration and concentration
CUSTOM
Type
CUSTOM
Details
provided an orange residue that
CUSTOM
Type
CUSTOM
Details
was purified by silica gel chromatography (97:3 dichloromethane:methanol)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
OC1(CCN(CC1)C(=O)OC(C)(C)C)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.07 g
YIELD: PERCENTYIELD 14%
YIELD: CALCULATEDPERCENTYIELD 17.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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